2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine is an intriguing compound belonging to the class of triazolopyridazines, known for its multifaceted applications in various scientific domains. This compound exhibits a complex structure, contributing to its unique chemical behavior and potential utility in numerous research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine typically involves the following steps:
Formation of the Cyclopropyl Triazolopyridazine: : Cyclopropyl hydrazine reacts with an appropriate nitrile to form a cyclopropyl triazole. This intermediate then undergoes cyclization to form the triazolopyridazine core.
Attachment of Pyrrolidin-1-yl and Methoxypyrimidine Groups: : The triazolopyridazine core is reacted with 1-pyrrolidinecarbonyl chloride to introduce the pyrrolidin-1-yl group. Subsequent methoxylation with 4-methoxypyrimidine completes the synthesis.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using optimized reaction conditions and continuous flow techniques to enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : In the presence of oxidizing agents such as hydrogen peroxide, the compound can undergo oxidation at the pyrrolidin-1-yl group.
Reduction: : Reductive conditions, using agents like lithium aluminum hydride, can reduce certain functional groups within the compound, potentially altering its reactivity.
Substitution: : The compound's functional groups allow for nucleophilic substitution reactions, especially at the triazolopyridazine ring.
Hydrolysis: : The ester linkage in the compound is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution agents: Alkyl halides, nucleophiles.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Oxidation may yield hydroxylated derivatives.
Reduction can lead to partially reduced forms of the compound.
Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine has several research applications:
Chemistry: : Used as a reagent in organic synthesis to create complex molecules.
Biology: : Serves as a probe to study protein-ligand interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: : Utilized in the development of novel materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets. For instance, it may inhibit key enzymes or interact with particular receptors, modulating biological pathways. The triazolopyridazine core often interacts with active sites in proteins, affecting their function and thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1,2,4-triazolopyridazine: : Lacks the methoxypyrimidine group, resulting in different reactivity and applications.
4-methoxypyrimidine derivatives: : Similar functional group but different core structure.
Unique Aspects
The combination of the triazolopyridazine core with the methoxypyrimidine group provides a unique pharmacophore, allowing for diverse biological activity.
Its structural complexity offers multiple points of chemical modification, enhancing its versatility in research and industry.
This compound's intricate structure and multifaceted utility make it a valuable asset in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-26-15-6-8-19-18(20-15)24-9-7-12(10-24)11-27-16-5-4-14-21-22-17(13-2-3-13)25(14)23-16/h4-6,8,12-13H,2-3,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTNBLLIHDFKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.